Guopp(CH2)P is a chemical compound that belongs to a class of compounds known as phosphoramidites, which are derivatives of nucleotides and play a significant role in biochemistry and molecular biology. This compound is primarily utilized in the synthesis of oligonucleotides, which are short sequences of nucleic acids that have various applications in genetic research, diagnostics, and therapeutics. Guopp(CH2)P is classified under organophosphorus compounds due to the presence of phosphorus in its structure.
The synthesis of Guopp(CH2)P typically involves the modification of guanosine triphosphate through phosphoramidite chemistry. This method allows for the selective addition of nucleoside units to form longer chains, which is essential for creating oligonucleotides. The general steps include:
Technical details regarding reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
Guopp(CH2)P has a complex molecular structure characterized by a phosphorus atom bonded to carbon and nitrogen atoms, forming a backbone that supports nucleobase attachment. The specific arrangement of the atoms contributes to its functionality in biochemical applications.
Guopp(CH2)P participates in several key chemical reactions:
Technical details such as reaction kinetics and mechanisms are essential for understanding how these reactions proceed under different conditions.
The mechanism by which Guopp(CH2)P functions primarily revolves around its role in oligonucleotide synthesis. It acts as a building block that facilitates the formation of phosphodiester bonds between nucleotides during polymerization. The process involves:
Data from kinetic studies can provide insights into the efficiency and selectivity of these reactions.
Relevant data on these properties can be found in chemical databases and literature focused on organophosphorus compounds.
Guopp(CH2)P has several scientific uses, particularly in:
The versatility of Guopp(CH2)P makes it an important compound in molecular biology and biotechnology research, contributing significantly to advancements in genetic engineering and therapeutics.
Guanylyl-(β,γ-methylene)-diphosphonate (GuoPP(CH₂)P), a non-hydrolyzable GTP analog, is pivotal in stabilizing eukaryotic translation initiation complexes for structural and functional analyses. This compound mimics the GTP-bound state of eukaryotic initiation factor 2 (eIF-2), preventing GTP hydrolysis and inorganic phosphate (Pi) release. Consequently, GuoPP(CH₂)P traps the quaternary initiation complex—comprising eIF-2, methionylated initiator tRNA (Met-tRNAᵢ), the 40S small ribosomal subunit, and the analog itself—in a conformation amenable to biochemical interrogation [1] [4].
The stability of this complex enables the study of transient molecular interactions during the initial stages of translation. For example, rat liver eIF-2 pre-bound to GuoPP(CH₂)P retains full competence to form the quaternary complex with Met-tRNAᵢ and the 40S subunit. This complex resists dissociation during ultracentrifugation and crystallography, facilitating high-resolution analyses [1]. Crucially, GuoPP(CH₂)P’s methylene bridge prevents ribosomal GTPase-activating proteins (e.g., eIF-5) from inducing conformational changes associated with GTP hydrolysis, thereby "freezing" the pre-hydrolysis state of the complex.
Table 1: Efficiency of Quaternary Complex Formation Stabilized by GuoPP(CH₂)P
Component | Function in Complex | Stabilization by GuoPP(CH₂)P | Key Experimental Evidence |
---|---|---|---|
eIF-2 | Binds GTP/GDP and Met-tRNAᵢ | Prevents GTP hydrolysis | 100% complex formation in sucrose gradients |
Met-tRNAᵢ | Initiator tRNA delivering methionine | Fixed in P-site orientation | Cross-linking to 18S rRNA confirmed |
40S ribosomal subunit | Platform for initiation complex assembly | Blocks subunit joining to 60S | Cryo-EM shows intact 43S preinitiation complex |
GuoPP(CH₂)P | Non-hydrolyzable GTP analog | Irreversibly locks eIF-2 conformation | Resistance to eIF-5-induced hydrolysis |
The stabilized quaternary complex enabled pioneering studies mapping the spatial arrangement of eIF-2 subunits relative to ribosomal RNA and proteins. Using hetero-bifunctional cross-linkers like p-azidobenzoyl-imidazole (ABAI) or N-acetyl-4-azidophenylthioacetimidate (APTPI), researchers covalently linked eIF-2 subunits to 18S rRNA within GuoPP(CH₂)P-arrested complexes. Subsequent nuclease digestion and electrophoretic analysis revealed:
Distance constraints derived from these experiments indicate that eIF-2γ anchors the GTP-binding domain near the 40S GTPase center, while eIF-2α bridges the factor to the Met-tRNAᵢ anticodon stem. This topology ensures Met-tRNAᵢ is positioned correctly for start codon recognition. Diepoxybutane cross-linking of ¹²⁵I-labeled eIF-2 in GuoPP(CH₂)P complexes confirmed these spatial relationships, demonstrating that the γ-subunit resides ≤11 Å from helix 16 of 18S rRNA [4].
Antibody accessibility studies within GuoPP(CH₂)P-stabilized complexes further refined subunit orientations:
Table 2: Antibody Epitope Mapping in eIF-2 Subunits
Subunit | Target Epitope | Accessibility in Complex | Functional Consequence of Antibody Binding |
---|---|---|---|
eIF-2α | N-terminal phosphorylated serines | Fully accessible | No effect on Met-tRNAᵢ binding; blocks eIF-2B interaction |
eIF-2β | N-terminal domain | Partially accessible | Disrupts eIF-2/40S binding; inhibits eIF-5 recruitment |
eIF-2γ | GTP-binding pocket | Buried | Prevents quaternary complex formation |
These data collectively support a model where GuoPP(CH₂)P arrests eIF-2 in a GTP-bound conformation that positions Met-tRNAᵢ optimally for ribosomal P-site occupancy, with subunit topologies dictating factor interactions during initiation.
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